REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[CH:7][C:6]=1[N+:23]([O-:25])=[O:24])(=O)C.C(O)C.[OH-].[K+]>O>[CH2:11]([C:8]1[CH:9]=[CH:10][C:5]([NH2:4])=[C:6]([N+:23]([O-:25])=[O:24])[CH:7]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:2.3|
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Name
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N-acetyl-4-n-dodecyl-2-nitroaniline
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Quantity
|
61.8 g
|
Type
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reactant
|
Smiles
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C(C)(=O)NC1=C(C=C(C=C1)CCCCCCCCCCCC)[N+](=O)[O-]
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Name
|
|
Quantity
|
320 mL
|
Type
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reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
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64 mL
|
Type
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reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
1.5 L
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Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
In a 1-liter flask fitted with a stirrer
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Type
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TEMPERATURE
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Details
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reflux condenser
|
Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
|
Type
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CUSTOM
|
Details
|
The crude product is isolated by filtration
|
Type
|
WASH
|
Details
|
washed repeatedly with cold water
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |